Cas no 87-89-8 (i-Inositol)

I-inositol is a naturally occurring cyclic carbohydrate with unique properties. It exhibits a high degree of solubility in water and can be used as an excipient or active pharmaceutical ingredient to enhance the bioavailability of certain compounds, improve formulation stability, and modulate cellular signaling pathways.
i-Inositol structure
i-Inositol structure
Product Name:i-Inositol
CAS No:87-89-8
MF:C6H12O6
MW:180.155882835388
MDL:MFCD00077932
CID:34440
PubChem ID:24895982
Update Time:2025-07-25

i-Inositol Chemical and Physical Properties

Names and Identifiers

    • Inositol
    • Cyclohexanehexol
    • Hexahydroxycyclohexane
    • myo-inositol plant cell culture tested
    • myo-Inositol, FCC Grade i-Inositol, FCC Grade
    • meso-inositol
    • p-Iodo Phenol
    • Myo-Inositol
    • Inosit
    • Inositol NF12
    • cis-1,2,3,5-trans-4,6-Cyclohexanehexol
    • Inositol(Technical)
    • INOSITOL, MYO-(RG) PrintBack
    • I-INOSITOL
    • (1R,2r,3S,4R,5s,6S)-cyclohexane-1,2,3,4,5,6-hexaol
    • <i>myo<
    • 2-(PROPYLAMINO)-M-PROPIONOTOLUIDIDE HYDROCHLORIDE
    • bios I
    • Cyclohexitol
    • Dambose
    • Inosital
    • INOSITE
    • INS
    • Meat sugar
    • Mesoinosite
    • Mesol
    • Mesovit
    • nositol
    • Nucite
    • PhaseoMannite
    • 1,2,3,4,5,6-Cyclohexanehexol
    • Scyllo-inositol
    • Muco-Inositol
    • epi-Inositol
    • Allo-inositol
    • 1D-Chiro-inositol
    • 1L-Chiro-inositol
    • cis-Inositol
    • Myoinositol
    • Scyllitol
    • D-chiro-Inositol
    • D-(+)-chiro-Inositol
    • Neo-inositol
    • mesoinositol
    • cyclohexane-1,2,3,4,5,6-hexol
    • Quercinitol
    • Myoinosite
    • Cyclohexane-1,2,3,4,5,6-hexaol
    • Cocositol
    • Inositene
    • Inositina
    • Phaseomannitol
    • Iso-inositol
    • Mesoino
    • Inositol, myo- (8CI)
    • Freeda
    • Mesoinosit
    • MI
    • Mouse antialopecia factor
    • Rat antispectacled eye factor
    • Scyllite
    • i-Inositol
    • MDL: MFCD00077932
    • Inchi: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3-,4+,5-,6-
    • InChI Key: CDAISMWEOUEBRE-GPIVLXJGSA-N
    • SMILES: O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H]1O
    • BRN: 1907328

Computed Properties

  • Exact Mass: 180.06300
  • Monoisotopic Mass: 180.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121
  • Surface Charge: 0
  • XLogP3: -3.7
  • Molecular Weight: 180.16

Experimental Properties

  • Color/Form: The white crystalline powder without crystal water is non hygroscopic. Those containing bimolecular crystal water are weathered crystals and lose water at 100 ℃. Odorless and sweet. Stable in air.
  • Density: 1.75
  • Melting Point: 222-227 °C (lit.)
  • Boiling Point: 232.96°C (rough estimate)
  • Flash Point: 143.4°C
  • Refractive Index: 1.6170 (estimate)
  • PH: 5-7 (100g/l, H2O, 20℃)
  • Solubility: H2O: 0.5 M at 20 °C, clear, colorless
  • Water Partition Coefficient: 14 g/100 mL (25 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 121.38000
  • LogP: -3.83460
  • Merck: 4978
  • Solubility: Soluble in water, insoluble in absolute ethanol, ether and chloroform, its aqueous solution is neutral.

i-Inositol Security Information

i-Inositol Customs Data

  • HS CODE:2906132000
  • Customs Data:

    China Customs Code:

    2906132000

    Overview:

    2906132000. inositol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). Minimum tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2906132000. VAT:17.0%. Tax rebate rate:9.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

i-Inositol Pricemore >>

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i-Inositol Production Method

Production Method 1

Reaction Conditions
1.1R:MgCl2, R:PO43-, C:9035-74-9, C:9001-81-4, C:9032-95-5, C:37184-63-7, C:9067-73-6, C:9032-09-1, S:H2O, 70°C, pH 7.2
1.2R:Et3N, R:HClO4, S:H2O, neutralized
Reference
An in vitro synthetic biology platform for the industrial biomanufacturing of myo-inositol from starch
By You, Chun et al, Biotechnology and Bioengineering, 2017, 114(8), 1855-1864

Production Method 2

Reaction Conditions
1.1R:R:R:R:50°C, pH 7.5
1.2R:KOH, R:HClO4, S:H2O, neutralized
Reference
Thermal Cycling Cascade Biocatalysis of myo-Inositol Synthesis from Sucrose
By Zhong, Chao et al, ACS Catalysis, 2017, 7(9), 5992-5999

Production Method 3

Reaction Conditions
1.1
Reference
Product class 8: polyols, including carbohydrates
By Brown, R. C. D., Science of Synthesis, 2008, 36, 799-845

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Reference
Waste-free and facile solid-state protection of diamines, anthranilic acid, diols, and polyols with phenylboronic acid
Kaupp, Gerd; et al, Chemistry - A European Journal, 2003, 9(17), 4156-4160

Production Method 5

Reaction Conditions
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  8 h, reflux
Reference
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

Production Method 6

Reaction Conditions
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  72 h, reflux
Reference
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  22 h, reflux
Reference
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of inositol-5-monophosphoric acid and scyllitol monophosphoric acid
Iselin, Beat M., Journal of the American Chemical Society, 1949, 71, 3822-5

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium Solvents: Acetic acid ,  Water
Reference
Studies on hygromycin. The synthesis of certain degradation products of the antibiotic
Allen, George R. Jr., Journal of the American Chemical Society, 1962, 84, 3128-32

Production Method 10

Reaction Conditions
1.1R:MgCl2, C:9067-73-6, S:H2O, 70°C, pH 5.5
Reference
High-titer production of myo-inositol by a co-immobilized four-enzyme cocktail in biomimetic mineralized microcapsules
By Han, Pingping et al, Chemical Engineering Journal (Amsterdam, 2023, 461, 141946

Production Method 11

Reaction Conditions
1.1R:CaCl2, R:MgCl2, C:1533401-58-9, C:1584263-85-3, C:9035-74-9, C:9001-81-4, C:9032-95-5, C:37184-63-7, S:H2O, 48 h, rt, pH 7.2
1.2R:R:PO43-, 70°C
Reference
Biofilm-Mediated Immobilization of a Multienzyme Complex for Accelerating Inositol Production from Starch
By Liu, Meixia et al, Bioconjugate Chemistry, 2021, 32(9), 2032-2042

Production Method 12

Reaction Conditions
1.1C:9033-50-5, C:9032-95-5, C:37184-63-7, S:H2O, 12 h, 37°C, pH 7
Reference
Production of myo-inositol from glucose by a novel trienzymatic cascade of polyphosphate glucokinase, inositol 1-phosphate synthase and inositol monophosphatase
By Lu, Yiping et al, Enzyme and Microbial Technology, 2018, 112, 1-5

Production Method 13

Reaction Conditions
1.1C:Pd(OH)2, S:MeOH, 72 h, reflux
Reference
Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate
By Mart, Alson and Shashidhar, Mysore S., Tetrahedron, 2012, 68(47), 9769-9776

Production Method 14

Reaction Conditions
1.1R:HCl, S:MeOH, 2 h, reflux
1.2R:Ag2CO3, neutralized
Reference
Macropyllanosides A-D, secoiridoid glycosides from Hydrangea macrophylla subsp. serrata
By Kikuchi, Masao et al, Heterocycles, 2008, 76(1), 313-320

Production Method 15

Reaction Conditions
1.1R:NaH, S:DMF, 15 min, 0°C
1.21 h, rt
1.3R:NaH, 15 h, rt
1.412 h, rt
2.1R:H2, C:Pd(OH)2, S:MeOH, 13 h, rt, 55 psi
Reference
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
By Murali, Chebrolu et al, Tetrahedron, 2007, 63(19), 4149-4155

Production Method 16

Reaction Conditions
1.1R:R:NaOH, S:H2O, pH 12.0
Reference
Synthesis, characterization and biological activity of oxovanadium(IV) complexes with cyclic polyalcohols
By Etcheverry, Susana B. et al, Journal of Inorganic Biochemistry, 2005, 99(12), 2322-2327

Production Method 17

Reaction Conditions
1.1 Reagents: (±)-Propylene glycol Solvents: Water
Reference
Preparation of inositol by decomposition of phytin under atmospheric pressure.
, China, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  32 h, reflux
Reference
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

i-Inositol Raw materials

i-Inositol Preparation Products

i-Inositol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:87-89-8)nositol
Order Number:1674730;sfd1126
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Purity:98%/99.9%
Pricing Information Last Updated:Monday, 14 April 2025 18:12
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Shanghai Joy Biotech Ltd
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(CAS:87-89-8)Myo-Inositol
Order Number:JY192
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Quantity:100g; 1kg; 10kg; 25kg
Purity:98%
Pricing Information Last Updated:Friday, 30 May 2025 09:02
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Amadis Chemical Company Limited
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(CAS:87-89-8)i-Inositol
Order Number:A842397
Stock Status:in Stock
Quantity:2.5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):307.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-89-8)肌醇
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:32
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i-Inositol Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on i-Inositol

What Is 87-89-8 and i-Inositol in Biomedical Research?

In the realm of biomedical and pharmaceutical research, 87-89-8 (the CAS registry number for i-Inositol) represents a critical compound with multifaceted applications. i-Inositol, a stereoisomer of inositol, is a naturally occurring carbohydrate that plays a pivotal role in cellular signaling, metabolic regulation, and neurological health. Researchers have extensively studied its potential in managing conditions like polycystic ovary syndrome (PCOS), insulin resistance, and mental health disorders, making it a focal point in nutraceutical and therapeutic development. Its molecular structure (C6H12O6) and biochemical interactions underscore its versatility, driving demand for high-purity 87-89-8 i-Inositol in clinical trials and drug formulations.

The Role of 87-89-8 i-Inositol in Metabolic Disorders

One of the most compelling applications of 87-89-8 i-Inositol lies in its efficacy against metabolic syndromes. Studies highlight its ability to enhance insulin sensitivity and mitigate symptoms of PCOS, a condition affecting 10% of women globally. By modulating inositol phosphate pathways, it aids in glucose metabolism and ovarian function, offering a natural alternative to synthetic drugs. Recent clinical trials emphasize its synergistic effects with D-chiro-inositol, further solidifying its position in endocrine research. For consumers seeking 87-89-8 i-Inositol supplements, understanding its mechanism of action and optimal dosages remains a top priority, as evidenced by trending searches.

87-89-8 i-Inositol and Mental Health Applications

The neuroprotective properties of 87-89-8 i-Inositol have garnered attention for their potential in treating anxiety, depression, and bipolar disorder. As a precursor to secondary messengers like phosphatidylinositol, it influences serotonin and dopamine receptor activity, offering a non-pharmaceutical intervention for mood stabilization. Research published in journals such as Neuropsychopharmacology underscores its efficacy in reducing panic attacks, with minimal side effects compared to traditional SSRIs. This aligns with growing consumer interest in evidence-based nutraceuticals, driving demand for high-quality 87-89-8 i-Inositol in mental wellness products.

Quality Standards and Safety of 87-89-8 i-Inositol

Ensuring the purity and safety of 87-89-8 i-Inositol is paramount for both researchers and consumers. Regulatory bodies like the FDA and European Pharmacopoeia mandate stringent testing for heavy metals, solvents, and microbiological contaminants in commercial preparations. Analytical techniques such as HPLC and mass spectrometry are employed to verify compliance with pharmaceutical-grade standards. For buyers, certifications like USP-NF or GMP serve as critical indicators of quality, addressing concerns about adulteration and bioavailability in the supplement market.

Future Prospects of 87-89-8 i-Inositol in Personalized Medicine

The integration of 87-89-8 i-Inositol into personalized medicine frameworks represents a frontier in biopharmaceutical innovation. Advances in genomic profiling and metabolomics are uncovering patient-specific responses to inositol therapy, particularly in cancer prevention and neurodegenerative diseases. For instance, its role in PI3K/AKT pathway modulation is being explored for targeted oncology treatments. As the scientific community delves deeper into precision nutrition, the demand for research-grade 87-89-8 i-Inositol is projected to surge, cementing its status as a cornerstone of next-generation therapeutics.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-89-8)nositol
1674730;sfd1126
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
Email
Shanghai Joy Biotech Ltd
(CAS:87-89-8)Myo-Inositol
JY192
Purity:98%
Quantity:100g; 1kg; 10kg; 25kg
Price ($):Inquiry
Email